molecular formula C10H6Cl6 B1668713 Chlordene CAS No. 3734-48-3

Chlordene

Cat. No.: B1668713
CAS No.: 3734-48-3
M. Wt: 338.9 g/mol
InChI Key: XCJXQCUJXDUNDN-UHFFFAOYSA-N
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Description

Chlordene, also known as chlordane, is an organochlorine compound that was widely used as a pesticide. It is a white solid with a slightly pungent, chlorine-like odor. This compound was primarily used for termite treatment in buildings and as an agricultural insecticide until it was banned in many countries due to its toxicity and environmental persistence .

Chemical Reactions Analysis

Chlordene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, including oxychlordane.

    Reduction: Reduction reactions can convert chlorden to less chlorinated compounds.

    Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Synthesis of Chlordane and Heptachlor

Chlordene is synthesized through a Diels-Alder condensation reaction involving hexachlorocyclopentadiene and cyclopentadiene. This process is crucial because it leads to the production of both chlordane and heptachlor, which are significant in agricultural and pest control applications. The synthesis can be summarized as follows:

CompoundSynthesis Method
ChlordaneChlorination of this compound using Lewis acid catalysts
HeptachlorFree-radical chlorination of this compound

Insecticide Applications

Chlordane has been predominantly used as a broad-spectrum insecticide since the 1950s. It has been applied mainly for termite control and soil insect management in non-agricultural settings. Its effectiveness stems from its ability to act as a contact insecticide, disrupting the nervous systems of pests upon exposure .

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound and its derivatives. These studies are crucial for understanding the health risks associated with exposure to these compounds.

Carcinogenicity Studies

Research indicates that exposure to this compound is linked to increased incidences of hepatocellular carcinomas in laboratory animals, particularly mice. For example, a study found that high dietary exposure to chlordane resulted in significant liver tumors among test subjects .

Study ReferenceSubjectDosageObservations
Wazeter (1967)Dogs0-750 µg/kg/dayAltered liver enzyme activities
IARC (2000)MiceVarious dosagesHigh incidence of liver tumors

Neurotoxicity Assessments

This compound exposure has also been associated with neurotoxic effects. A case study reported neuropsychological dysfunction in individuals exposed to chlordane after home treatments for termites . Symptoms included emotional distress and cognitive impairments.

Environmental Impact

This compound is known for its persistence in the environment, having been detected in air and dust samples long after its use was discontinued. This raises concerns regarding vapor intrusion into buildings and potential long-term health effects on occupants .

Case Studies

Several case studies provide insights into the real-world implications of this compound exposure:

  • Accidental Poisoning Incidents : Reports document cases where individuals experienced severe neurological symptoms following accidental ingestion of this compound .
  • Occupational Exposure : Studies on workers exposed to this compound during manufacturing revealed no immediate toxic effects; however, long-term health monitoring is necessary due to potential delayed effects .

Mechanism of Action

Chlordene exerts its effects by interfering with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect . In mammals, chlorden can cause similar neurotoxic effects, leading to symptoms such as tremors, convulsions, and respiratory distress .

Comparison with Similar Compounds

Chlordene belongs to the cyclodiene family of organochlorine insecticides, which also includes compounds such as aldrin, dieldrin, and endrin. These compounds share similar chemical structures and mechanisms of action but differ in their specific chlorine content and environmental persistence. This compound is unique in its high chlorine content, which contributes to its stability and persistence in the environment .

Similar Compounds

  • Aldrin
  • Dieldrin
  • Endrin
  • Heptachlor
  • Nonachlor

This compound’s high chlorine content and stability make it particularly effective as a long-lasting insecticide, but also contribute to its environmental and health hazards .

Biological Activity

Chlordene, a chlorinated hydrocarbon, is primarily recognized for its use as a pesticide. Its biological activity is significant due to its lipophilic nature, which influences its absorption, metabolism, and toxicological effects in various organisms. This article reviews the biological activity of this compound, focusing on its toxicokinetics, health effects, and metabolic pathways.

Toxicokinetics of this compound

This compound is readily absorbed through various routes of exposure, including oral and inhalation. Studies indicate that tissue levels peak at different times depending on the route and species:

  • Mice : Peak blood levels of 113ng mL113\,\text{ng mL} were observed 8 hours after oral administration of 1mg kg1\,\text{mg kg} of 14C^{14}C-chlordene .
  • Rabbits : Absorption rates varied significantly with repeated doses of this compound .

The half-lives of this compound and its metabolites also vary:

  • Cis-chlordane : 5.925.92 days
  • Nonachlor III : 54.154.1 days

These half-lives are influenced by the number of chlorine atoms and their configurations .

Metabolism

This compound undergoes extensive biotransformation in the body. The predominant metabolic pathways include:

  • Hydroxylation : Hydroxylation at position three leads to the formation of 3-hydroxychlordane, which can further dehydrate to form 1,2-dichlorothis compound.
  • Dehydrochlorination : This pathway yields heptachlor, which can transform into various metabolites including heptachlor epoxide.
  • Dehalogenation : This process produces 1-chlorodihydrothis compound, mediated by microsomal mixed-function oxidase systems.

The metabolism rates differ between species; for instance, human liver microsomes metabolize trans-nonachlor differently compared to rat microsomes .

Health Effects

This compound's biological activity manifests in various health effects observed in animal studies:

  • Hematological Effects : Increased leukocyte counts were noted in rats exposed to this compound via inhalation and oral routes .
  • Hepatic Effects : Hepatic damage has been reported following both inhalation and oral exposures .
  • Neurotoxicity : this compound exposure has been associated with neurotoxic effects in several studies, indicating potential impacts on the nervous system.

Case Studies

Several case studies have documented the adverse effects of this compound exposure:

  • A study on rats indicated that chronic exposure to this compound resulted in significant liver damage and alterations in blood parameters, including increased leukocyte counts and decreased platelet levels .
  • In another investigation involving multiple species, it was found that exposure to this compound led to reproductive toxicity and developmental issues in offspring .

Data Table: Summary of Biological Activity Findings

Study TypeSpeciesRoute of ExposureKey Findings
ToxicokineticsMiceOralPeak absorption at 8 hours
MetabolismRatsIntravenousFormation of metabolites like oxychlordane
Hematological EffectsRatsInhalationIncreased leukocyte count
Hepatic EffectsVariousOral/InhalationLiver damage observed
NeurotoxicityVariousVariousNeurotoxic effects documented

Properties

IUPAC Name

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCJXQCUJXDUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C10H6Cl6
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DSSTOX Substance ID

DTXSID2027545
Record name Chlordene
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Molecular Weight

338.9 g/mol
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Physical Description

Off-white powder; [MSDSonline]
Record name Chlordene
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Solubility

In water, 4.62X10-4 mg/L @ 25 °C
Record name CHLORDENE
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Vapor Pressure

0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/
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CAS No.

3734-48-3
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Synthesis routes and methods

Procedure details

In particular, the condensation reaction is a Dieis-Alder addition of hexachlorocyclopentadiene and cyclopentadiene to yield 4,5,6,7,8,8,-hexachloro-3a,4, 7,7a-tetrahydro-4,7-methanoindene which is oxidized with selenium dioxide to 1-exo-hydroxy-4,5,6,7,8,8-hexachloro-3a,4,7,7,a-tetrahydro-4,7-methanoindene. The composition of the heptachlor-hapten was verified by physical analysis.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different structural isomers of Chlordene found in technical grade Chlordane?

A1: Technical grade Chlordane contains three isomers of this compound with the molecular formula C10H6Cl6. These are designated as α-Chlordene, β-Chlordene, and γ-Chlordene. These isomers were characterized using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H-NMR and 13C-NMR), and chlorine nuclear quadrupole resonance (35Cl-NQR) [].

Q2: How does the structure of this compound relate to its insecticidal activity?

A2: While the provided research focuses heavily on the structural analysis and chemical reactions of this compound and its isomers, it also highlights the variation in insecticidal properties among these isomers. For instance, the addition of HCl to this compound leads to the formation of α-, β-, and γ-Dihydroheptachlor. Notably, the β-Dihydroheptachlor isomer exhibits insecticidal activity with significantly lower toxicity to warm-blooded animals compared to the other isomers []. This observation suggests that specific structural features play a crucial role in determining the insecticidal activity and mammalian toxicity of this compound derivatives. Further research exploring the structure-activity relationships of various this compound analogs is needed to fully understand these connections.

Q3: What are the primary photochemical reactions observed in this compound isomers?

A3: Upon UV irradiation in a methanol solution, α-, β-, and γ-Chlordene undergo [2π + 2π] photocycloaddition and photodechlorination reactions []. The resulting photoproducts were characterized using MS, IR, and proton magnetic resonance (PMR) spectroscopy. Importantly, the insecticidal activity of these photoisomerization and photodechlorination products differed from the original this compound isomers, further highlighting the impact of structural modifications on biological activity [].

Q4: How does this compound react with Hexachlorocyclopentadiene?

A4: this compound analogs can be synthesized through a Diels-Alder reaction between cycloheptatriene (CHT) or cycloheptadiene (CHD) and Hexachlorocyclopentadiene (HCP) []. This reaction yields seven-membered ring homologs of this compound. The structures of these products were confirmed by subsequent reactions, UV spectroscopy, and NMR analysis [].

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